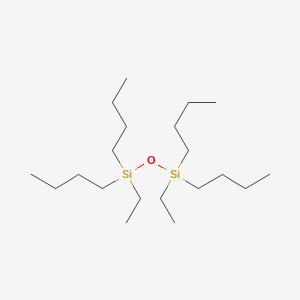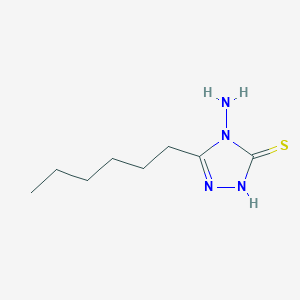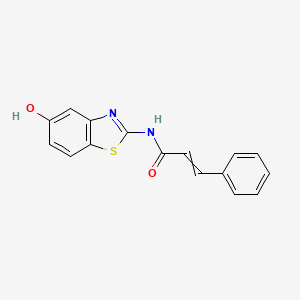![molecular formula C16H26N6O4 B14398259 4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] CAS No. 88190-84-5](/img/structure/B14398259.png)
4,4'-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is a complex organic compound known for its unique structure and properties This compound belongs to the class of azo compounds, characterized by the presence of a diazenediyl group (-N=N-) linking two identical subunits
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] typically involves the reaction of 4-cyano-N-(2-hydroxyethyl)pentanamide with a diazotizing agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The diazotizing agent, often sodium nitrite, reacts with the amide to form the diazenediyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with minimal impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can break the diazenediyl linkage, leading to the formation of amines.
Substitution: The cyano and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] has diverse applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty polymers and advanced materials.
Mecanismo De Acción
The compound exerts its effects through the formation of reactive radicals upon decomposition. The diazenediyl group (-N=N-) undergoes homolytic cleavage to produce nitrogen gas and two reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Azobis(4-cyanopentanoic acid): Another azo compound used as a radical initiator in polymer synthesis.
4,4’-[(E)-Diazenediyl]bis[4-cyano-N,N-bis(2-hydroxyethyl)pentanamide]: A similar compound with additional hydroxyethyl groups.
Uniqueness
4,4’-[(E)-Diazenediyl]bis[4-cyano-N-(2-hydroxyethyl)pentanamide] is unique due to its specific combination of cyano and hydroxyethyl groups, which enhance its reactivity and versatility in various applications. Its ability to form stable radicals makes it particularly valuable in polymer chemistry and other fields requiring controlled radical reactions.
Propiedades
Número CAS |
88190-84-5 |
|---|---|
Fórmula molecular |
C16H26N6O4 |
Peso molecular |
366.42 g/mol |
Nombre IUPAC |
4-cyano-4-[[2-cyano-5-(2-hydroxyethylamino)-5-oxopentan-2-yl]diazenyl]-N-(2-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C16H26N6O4/c1-15(11-17,5-3-13(25)19-7-9-23)21-22-16(2,12-18)6-4-14(26)20-8-10-24/h23-24H,3-10H2,1-2H3,(H,19,25)(H,20,26) |
Clave InChI |
QEAKAZYYFPTAHH-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)NCCO)(C#N)N=NC(C)(CCC(=O)NCCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Methoxy-3-methylphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14398180.png)

![3,5-Dibromo-4-[2-(4-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14398198.png)
![(2-Methyl-2H-thiepino[4,5-c]pyrrole-5,7-diyl)bis(phenylmethanone)](/img/structure/B14398203.png)
![N'-{3-[2-(3-Methoxyphenyl)-2-oxoethoxy]phenyl}-N,N-dimethylurea](/img/structure/B14398210.png)

![2-[Methyl(phenyl)sulfamoyl]pentanoic acid](/img/structure/B14398220.png)

![2-Methyl-3-[(oxolan-2-yl)oxy]propan-1-ol](/img/structure/B14398243.png)

![2-[(4-Fluorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14398256.png)
![Diethyl [benzyl(3-oxobutanoyl)amino]propanedioate](/img/structure/B14398257.png)


